
4-(4-Methylphenyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)cinnoline is a heterocyclic aromatic compound that features a cinnoline core substituted with a 4-methylphenyl group. This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a pyridazine ring, with a methyl group attached to the para position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)cinnoline typically involves the cyclization of appropriate precursors. One common method is the Borsche cinnoline synthesis, which involves the reaction of o-aminobenzophenone with hydrazine to form the cinnoline ring system. Another method includes the cyclization of 2-aminobenzophenone derivatives with hydrazine hydrate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity. For example, metal-catalyzed reactions such as palladium-catalyzed cross-coupling can be employed to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methylphenyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield cinnoline-4-carboxylic acid derivatives, while reduction can produce various reduced cinnoline derivatives .
Applications De Recherche Scientifique
4-(4-Methylphenyl)cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)cinnoline involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound may also interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinoline: Another nitrogen-containing heterocycle with significant pharmacological activities.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Phthalazine: An isomer of cinnoline with nitrogen atoms at different positions.
Uniqueness: 4-(4-Methylphenyl)cinnoline is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development .
Propriétés
Formule moléculaire |
C15H12N2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-(4-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
Clé InChI |
PIRSHZSKTUPSIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


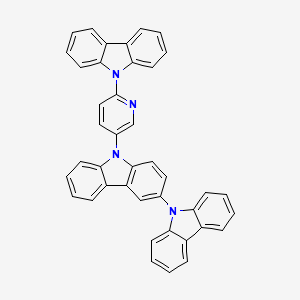

![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14123817.png)
![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14123826.png)
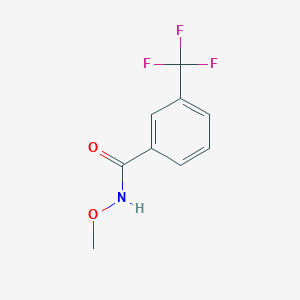
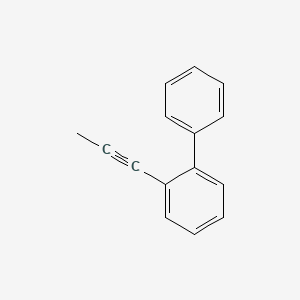

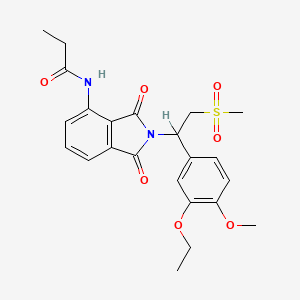


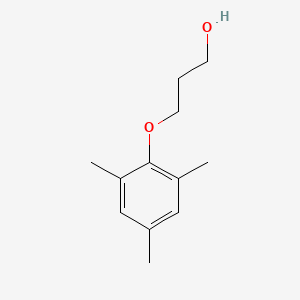
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
